![molecular formula C16H14N4O2S B2724515 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 860651-58-7](/img/structure/B2724515.png)

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

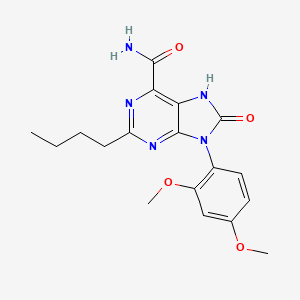

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide (abbreviated as BHTCA) is a novel and unique chemical compound with a range of potential applications in scientific research. It is a member of the benzisoxazole family and is a derivative of 1-hydrazinecarbothioamide. BHTCA has been studied for its potential use in drug discovery and development, as well as its potential applications in biological and medical research.

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Research into derivatives of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide has shown promising results in the development of anticonvulsant medications. A study by Bhanupriya Bhrigu et al. (2012) synthesized new derivatives that exhibited potent anticonvulsant results without neurotoxicity at doses of 60 and 100 mg/kg, highlighting the potential for these compounds in treating seizure disorders (Bhanupriya Bhrigu et al., 2012).

Anti-malarial Activity

In another study focused on novel thiosemicarbazone derivatives containing a benzimidazole moiety, Saavani Malove Divatia et al. (2014) found that several synthesized compounds showed good antimalarial activity in vitro. This suggests the utility of these derivatives in creating more effective treatments for malaria (Saavani Malove Divatia et al., 2014).

Antioxidant Properties

Ștefania-Felicia Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide that demonstrated excellent antioxidant activity. These findings are critical for developing treatments targeting diseases caused by oxidative stress, suggesting these compounds could play a role in preventing or managing such conditions (Ștefania-Felicia Bărbuceanu et al., 2014).

Corrosion Inhibition

A study on hydroxy phenyl hydrazides, which are related to the chemical structure of interest, demonstrated their potential as corrosion inhibitors. This research indicates that derivatives of this compound could be used to protect metals from corrosion, which is valuable for industries such as construction and automotive manufacturing (A. Singh et al., 2021).

Antimicrobial and Anti-inflammatory Agents

B. V. Kendre et al. (2015) explored the synthesis of novel derivatives with potential antimicrobial and anti-inflammatory properties. This research underscores the versatility of this compound derivatives in developing new treatments for infections and inflammation-related diseases (B. V. Kendre et al., 2015).

Mechanism of Action

properties

IUPAC Name |

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15(10-13-12-8-4-5-9-14(12)22-20-13)18-19-16(23)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVACLMEUQDVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333614 |

Source

|

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860651-58-7 |

Source

|

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)